Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate
- Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H18ClNO5S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18ClNO5S/c1-2-27-22(26)19-15(18-11-28-16-5-3-4-6-17(16)29-18)12-30-21(19)24-20(25)13-7-9-14(23)10-8-13/h3-10,12,18H,2,11H2,1H3,(H,24,25) |
InChI Key |
SLBDRSZYRODMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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